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Compound of Interest

Compound Name: 5-Bromo-2-(difluoromethyl)thiazole

Cat. No.: B1378917 Get Quote

An In-Depth Technical Guide to 5-Bromo-2-(difluoromethyl)thiazole: Properties, Synthesis,

and Applications

Introduction
5-Bromo-2-(difluoromethyl)thiazole is a halogenated heterocyclic compound that has

emerged as a valuable and versatile building block in the fields of medicinal chemistry and

agrochemical research. The thiazole core is a privileged scaffold found in numerous biologically

active molecules and FDA-approved drugs.[1][2] The strategic incorporation of a bromine atom

at the C5-position and a difluoromethyl (CF₂H) group at the C2-position provides two distinct

and highly functional handles for molecular elaboration.

The difluoromethyl group is of particular interest in drug design. It can act as a bioisostere for

hydroxyl or thiol groups, or as a more lipophilic and metabolically stable alternative to a

carbonyl group, enhancing properties such as cell membrane permeability and metabolic

stability.[3] The bromine atom serves as a classical point for carbon-carbon and carbon-

heteroatom bond formation, most notably through palladium-catalyzed cross-coupling

reactions.[4]

This guide provides a comprehensive technical overview of 5-Bromo-2-
(difluoromethyl)thiazole, detailing its chemical properties, synthetic pathways, reactivity, and

applications for researchers, scientists, and professionals in drug development.
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Core Physicochemical and Structural Properties
5-Bromo-2-(difluoromethyl)thiazole is a distinct chemical entity whose utility is defined by its

core structure. The five-membered thiazole ring is aromatic, with the sulfur atom's lone pair of

electrons participating in the π-system.[5] The electron-withdrawing nature of the difluoromethyl

group and the bromine atom significantly influences the electronic properties and reactivity of

the thiazole ring.

Quantitative and structural data for the compound are summarized below.

Property Value Source

CAS Number 1319255-36-1 [6]

Molecular Formula C₄H₂BrF₂NS [6]

Molecular Weight 214.03 g/mol [6]

SMILES FC(C1=NC=C(Br)S1)F [6]

Purity Typically ≥98% [7]

Storage Conditions Inert atmosphere, -20°C [6]

Topological Polar Surface Area

(TPSA)
12.89 Å² [7]

Predicted logP 2.8432 [7]

Note: Physical properties such as melting and boiling points are not consistently reported for

specialized reagents of this type.

Synthesis and Manufacturing Insights
The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the

Hantzsch thiazole synthesis being a cornerstone method.[8][9][10] While specific, scaled-up

manufacturing protocols for 5-Bromo-2-(difluoromethyl)thiazole are proprietary, a plausible

and logical synthetic route can be constructed based on established chemical principles.
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A likely approach involves the condensation of a difluoromethyl-containing thioamide with a

suitable α-halocarbonyl compound. The subsequent bromination of the resulting 2-

(difluoromethyl)thiazole would yield the target molecule.

Proposed Synthetic Workflow
A generalized two-step synthetic pathway is outlined below. The initial Hantzsch cyclization

forms the core thiazole ring, which is then regioselectively halogenated.

Step 1: Hantzsch Thiazole Synthesis

Step 2: Electrophilic Bromination

Difluoro-thioacetamide
(or equivalent)

2-(Difluoromethyl)thiazole

Condensation/
Cyclization

α,α-Dihaloacetaldehyde
(e.g., Bromochloroacetaldehyde)

Condensation/
Cyclization

5-Bromo-2-(difluoromethyl)thiazole

Regioselective
Bromination

Brominating Agent
(e.g., NBS, Br₂)

Regioselective
Bromination

Click to download full resolution via product page

Caption: Plausible two-step synthesis of 5-Bromo-2-(difluoromethyl)thiazole.

Causality Behind Experimental Choices:
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Hantzsch Synthesis: This method is robust and widely used for creating substituted thiazoles

from readily available starting materials.[10]

Electrophilic Bromination: The thiazole ring is susceptible to electrophilic substitution. The C5

position is typically the most reactive site for such reactions, allowing for regioselective

installation of the bromine atom. N-Bromosuccinimide (NBS) is often a preferred reagent for

this transformation due to its milder nature compared to elemental bromine.

Chemical Reactivity and Synthetic Utility
The primary value of 5-Bromo-2-(difluoromethyl)thiazole lies in its capacity for selective

chemical transformations at the C5-bromo position. This site is primed for palladium-catalyzed

cross-coupling reactions, which are fundamental tools for constructing complex organic

molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C

bonds, coupling an organoboron species with an organohalide.[4] 5-Bromo-2-
(difluoromethyl)thiazole is an excellent substrate for this reaction, allowing for the introduction

of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position.

Expertise in Protocol Design: A successful Suzuki coupling requires careful optimization of the

catalyst, ligand, base, and solvent.

Catalyst: A palladium(0) source is essential. Catalysts like

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, but more advanced

catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

often provide higher yields and better functional group tolerance, especially for

heteroaromatic substrates.[11][12]

Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands

can facilitate the rate-limiting oxidative addition step and promote the final reductive

elimination.

Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄),

is required to activate the organoboron species in the transmetalation step.[13]
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Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, toluene) and

water is commonly used to dissolve both the organic and inorganic reagents.

Illustrative Suzuki-Miyaura Catalytic Cycle
The mechanism involves a sequence of oxidative addition, transmetalation, and reductive

elimination steps.

Pd(0)L₂
(Active Catalyst)

Oxidative Addition
Intermediate

 Oxidative
 Addition 

Transmetalation
Intermediate

 Transmetalation 

Reductive Elimination
Precursor

 Isomerization 

 Reductive
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5-Aryl-2-(difluoromethyl)thiazole
(R-Ar)

5-Bromo-2-(difluoromethyl)thiazole
(R-Br)

ArB(OH)₂
(Boronic Acid) Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Applications in Research and Development
The combination of the thiazole core and the unique difluoromethyl and bromo substituents

makes this compound a high-value intermediate in discovery chemistry.

Medicinal Chemistry: Thiazole derivatives exhibit a vast range of biological activities,

including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][14] By using 5-
Bromo-2-(difluoromethyl)thiazole, medicinal chemists can rapidly generate libraries of

novel compounds. The CF₂H group can improve metabolic stability and binding interactions,

while the variable group introduced via cross-coupling allows for systematic exploration of

the structure-activity relationship (SAR).

Agrochemicals: Similar to pharmaceuticals, the thiazole motif is present in many fungicides

and herbicides. The unique electronic properties imparted by the fluorine atoms can lead to

the development of new crop protection agents with enhanced efficacy and novel modes of

action.

Materials Science: Heterocyclic compounds are integral to the development of organic

electronic materials, such as those used in organic light-emitting diodes (OLEDs) and

organic photovoltaics (OPVs). The ability to synthesize well-defined, functionalized thiazole

oligomers and polymers makes this building block potentially useful in materials science.[15]

Spectroscopic Characterization
While a dedicated spectrum is not provided, the structure of 5-Bromo-2-
(difluoromethyl)thiazole allows for the prediction of its key NMR spectroscopic signatures,

which are crucial for its identification and quality control.

¹H NMR: The spectrum would be characterized by two main signals:

A singlet for the proton at the C4 position of the thiazole ring (typically in the 7.5-8.5 ppm

region).

A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two

adjacent fluorine atoms (²J_HF ≈ 50-60 Hz).
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¹³C NMR: Key signals would include the carbon of the difluoromethyl group, which would

appear as a triplet due to C-F coupling, and the carbons of the thiazole ring.

¹⁹F NMR: A doublet would be expected for the two equivalent fluorine atoms, arising from

coupling to the single proton of the difluoromethyl group (²J_FH).

Safety, Handling, and Storage
As a halogenated and reactive organic compound, 5-Bromo-2-(difluoromethyl)thiazole
requires careful handling in a controlled laboratory environment.

General Handling: Use in a well-ventilated area or a chemical fume hood.[16][17] Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of vapors and contact with skin and eyes.[18]

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] For long-term stability,

storage in a freezer at or below -20°C is recommended.[6]

Hazards: While specific data for this exact molecule is limited, related brominated

heterocyclic compounds are often classified as harmful if swallowed (H302), causing skin

irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory

irritation (H335).[7] Standard precautionary measures should be followed.

Conclusion
5-Bromo-2-(difluoromethyl)thiazole is more than just a chemical reagent; it is an enabling

tool for innovation in the molecular sciences. Its well-defined structure combines the biological

relevance of the thiazole scaffold with the advantageous physicochemical properties of the

difluoromethyl group and the synthetic versatility of an aryl bromide. For researchers engaged

in the design and synthesis of novel, high-value molecules, this compound offers a reliable and

efficient starting point for accessing diverse chemical space. A thorough understanding of its

properties, reactivity, and handling is paramount to unlocking its full potential in drug discovery,

agrochemistry, and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1378917#5-bromo-2-difluoromethyl-thiazole-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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